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Compound of Interest

Compound Name: Encelin

Cat. No.: B094070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity data for

Encelin, a brand name for the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin. The

information is compiled from non-clinical studies and is intended to support further research

and development.

Acute Toxicity
Vildagliptin exhibits a low order of acute toxicity in rodent models. While a specific median

lethal dose (LD50) is not consistently reported across all public documentation, one source

indicates an oral LD50 of 80 mg/kg, classifying it as toxicity class 3. Another source reports an

oral toxic dose low (TDLO) in rats. Acute toxicity symptoms observed in cynomolgus monkeys

included edema of the extremities, tail, and face, associated with skeletal muscle necrosis and

elevations in serum lactate dehydrogenase, creatine kinase, alanine transaminase, and

aspartate aminotransferase. These effects were noted to be monkey-specific and not

considered relevant to humans.

Table 1: Acute Toxicity Data for Vildagliptin
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Species
Route of
Administration

Value Units

Rat Oral TDLO: 0.3 ml/kg

Not Specified Oral LD50: 80 mg/kg

Genotoxicity
Vildagliptin has been evaluated in a range of genotoxicity assays and has not demonstrated

mutagenic or clastogenic potential. Standard in vitro and in vivo tests have returned negative

results.

Table 2: Summary of Genotoxicity Studies for Vildagliptin

Assay Type Test System
Metabolic
Activation

Result

Bacterial Reverse

Mutation (Ames Test)

S. typhimurium & E.

coli
With and without S9 Negative

In Vitro Micronucleus

Test

Cultured Mammalian

Cells
With and without S9 Negative

In Vitro Chromosomal

Aberration Assay
CHO cells Not specified Negative

Carcinogenicity
Long-term carcinogenicity studies have been conducted in rats and mice. These studies did not

reveal a significant carcinogenic potential at exposures substantially higher than the maximum

recommended human dose.

Table 3: Summary of Carcinogenicity Studies for Vildagliptin
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Species Duration Dosing Regimen Key Findings

Rat 2 years Oral, up to 900 mg/kg

No increase in tumor

incidence attributable

to vildagliptin.[1][2]

Mouse 2 years
Oral, up to 1000

mg/kg

Increased incidence of

mammary

adenocarcinomas and

hemangiosarcomas at

high doses. No-effect

dose for mammary

adenocarcinomas was

500 mg/kg and for

hemangiosarcomas

was 100 mg/kg.[1][2]

Reproductive and Developmental Toxicity
Vildagliptin has been assessed for its effects on fertility and embryo-fetal development. The

results suggest a low risk of reproductive and developmental toxicity at therapeutic doses.

Table 4: Summary of Reproductive and Developmental Toxicity of Vildagliptin
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Study Type Species Key Findings

Fertility and Early Embryonic

Development
Rat

No evidence of impaired

fertility or reproductive

performance.

Embryo-fetal Toxicity Rat & Rabbit

Increased incidence of wavy

ribs in rats at maternally toxic

doses. No-effect dose of 75

mg/kg.[2]

Male Reproductive Toxicity Rat

Dose-dependent reduction in

sperm count and motility, and

an increase in abnormal sperm

at doses of 0.35, 0.70, and

1.40 mg/kg/day for 8 weeks.

These effects were reversible.

[3]

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of vildagliptin by measuring its ability to induce

reverse mutations at the histidine locus in several strains of Salmonella typhimurium and the

tryptophan locus in Escherichia coli.

Methodology:

Test Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535) and

a tryptophan-dependent strain of E. coli (e.g., WP2uvrA) were used.[4]

Procedure: The assay was performed using the plate incorporation method, both in the

presence and absence of a mammalian metabolic activation system (S9 fraction from

induced rat liver).[4][5] Varying concentrations of vildagliptin were added to molten top agar

containing the bacterial tester strain and poured onto minimal glucose agar plates.

Incubation: Plates were incubated at 37°C for 48-72 hours.[6]
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Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize the required amino acid) was counted and compared to solvent controls. A

substance is considered mutagenic if it causes a dose-dependent increase in the number of

revertant colonies.

In Vitro Micronucleus Test
Objective: To evaluate the clastogenic and aneugenic potential of vildagliptin by detecting the

formation of micronuclei in cultured mammalian cells.

Methodology:

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is

used.

Procedure: Cells were exposed to various concentrations of vildagliptin for a short duration

(e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system, followed

by a recovery period, or for a longer duration (e.g., 24 hours) without S9. Cytochalasin-B was

added to block cytokinesis, resulting in binucleated cells.

Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye).

Endpoint: At least 2000 binucleated cells per concentration were scored for the presence of

micronuclei.[7] A significant, dose-dependent increase in the frequency of micronucleated

cells indicates a positive result.

Two-Year Rodent Carcinogenicity Study
Objective: To assess the carcinogenic potential of vildagliptin following long-term oral

administration to rats and mice.

Methodology:

Species: Rats (e.g., Wistar) and mice.

Dosing: Vildagliptin was administered daily via oral gavage for 104 weeks (2 years).[1][8] At

least three dose levels and a concurrent control group were used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.frontiersin.org/journals/toxicology/articles/10.3389/ftox.2023.1171960/full
https://pubmed.ncbi.nlm.nih.gov/22882290/
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/redbook-2000-ivc6-carcinogenicity-studies-rodents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food

consumption were recorded regularly.

Necropsy and Histopathology: At the end of the study, all animals underwent a full necropsy.

A comprehensive set of tissues from all animals was collected, preserved, and examined

microscopically by a veterinary pathologist.

Endpoint: The incidence, type, and location of tumors in the treated groups were compared

to the control group to determine any carcinogenic effect.

Reproduction/Developmental Toxicity Screening Test
(based on OECD 421)
Objective: To provide an initial assessment of the potential effects of vildagliptin on male and

female reproductive performance and on the development of the offspring.

Methodology:

Species: Rat.

Dosing: The test substance was administered orally to several groups of males and females.

Males were dosed for a minimum of four weeks (including two weeks prior to mating) and

females were dosed throughout the study (approximately 63 days).[9][10]

Mating: A 1:1 mating ratio was used.

Endpoints:

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles,

mating performance, fertility, and gestation length were recorded. A gross necropsy and

histopathological examination of reproductive organs were performed.[9][10]

Offspring: The number of live and dead pups, pup weight, and sex were recorded. Pups

were examined for any gross abnormalities. Anogenital distance and nipple retention in

male pups were also measured.[11]

Signaling Pathways and Experimental Workflows
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Vildagliptin Mechanism of Action: DPP-4 Inhibition
Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4)

enzyme. This inhibition prevents the rapid degradation of incretin hormones, primarily

glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The

resulting increase in active incretin levels leads to enhanced glucose-dependent insulin

secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-

cells, ultimately improving glycemic control.[12][13][14][15]

Caption: Vildagliptin's inhibition of DPP-4 enhances incretin effects.

General Workflow for In Vitro Genotoxicity Testing
The workflow for in vitro genotoxicity testing, such as the Ames test or micronucleus assay,

follows a standardized procedure to ensure reliable and reproducible results. This involves

dose range finding, the main experiment with and without metabolic activation, and data

analysis.
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Caption: Workflow for in vitro genotoxicity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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